molecular formula C10H5F6N3S B13690235 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole

Cat. No.: B13690235
M. Wt: 313.22 g/mol
InChI Key: DTOPBSVUSHFOKV-UHFFFAOYSA-N
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Description

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 3,5-bis(trifluoromethyl)phenyl group at position 3. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Properties

Molecular Formula

C10H5F6N3S

Molecular Weight

313.22 g/mol

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-18-19-8(17)20-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19)

InChI Key

DTOPBSVUSHFOKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, including the 3,5-bis(trifluoromethyl)phenyl derivative, typically proceeds via cyclization reactions involving thiosemicarbazide and appropriately substituted aromatic carboxylic acids or their derivatives. The key step is the formation of the thiadiazole ring by cyclodehydration or cyclodesulfurization processes, often facilitated by reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), phosphorus pentasulfide (P2S5), or Lawesson's reagent.

Solid-Phase Grinding Method Using Phosphorus Oxychloride or Phosphorus Pentachloride

A highly efficient and economical method involves a solid-phase reaction where thiosemicarbazide, the substituted aromatic acid (in this case, 3,5-bis(trifluoromethyl)benzoic acid), and phosphorus oxychloride or phosphorus pentachloride are ground together at room temperature. This method is characterized by:

  • Reagents and Ratios:

    • Thiosemicarbazide (A mol)
    • Aromatic acid (B mol), with B = 1 to 1.2 mol relative to A
    • Phosphorus oxychloride or pentachloride (C mol), with C = 1 to 1.2 mol relative to A
  • Procedure:

    • Add the reagents to a dry reaction vessel.
    • Grind the mixture evenly at room temperature until the reaction completes (monitored by disappearance of starting materials).
    • Allow the mixture to stand to yield a crude product.
    • Add an alkaline solution to adjust the pH to 8–8.2.
    • Filter, dry the filter cake, and recrystallize from a mixed solvent to purify the product.
  • Advantages:

    • Mild reaction conditions
    • Short reaction time
    • High yields (above 90%, often reaching 94% or more)
    • Simple post-reaction workup
    • Low equipment requirements
    • Economical and environmentally friendly due to low toxicity of reagents like phosphorus pentachloride

This method has been specifically documented for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles with various substituents, including trifluoromethyl groups, with yields consistently exceeding 90%.

One-Pot Synthesis Using Propylphosphonic Anhydride (T3P)

Another effective approach involves the use of propylphosphonic anhydride (T3P) as a coupling agent and water scavenger in one-pot syntheses. This method typically involves:

  • Starting materials:

    • Carboxylic acid (e.g., 3,5-bis(trifluoromethyl)benzoic acid)
    • Hydrazide or thiosemicarbazide
    • Sulfurizing agents such as phosphorus pentasulfide (P2S5) or Lawesson's reagent
  • Reaction conditions:

    • T3P facilitates cyclization by activating the carboxylic acid and promoting ring closure.
    • The reaction proceeds under mild conditions with broad functional group tolerance.
  • Benefits:

    • High yields and purity of thiadiazole derivatives
    • Low toxicity compared to traditional reagents
    • Reduced epimerization and side reactions

This method has been demonstrated to be efficient for synthesizing various 1,3,4-thiadiazole derivatives, including those with trifluoromethyl substituents.

Alternative Cyclization Approaches

Other documented methods include:

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Solid-phase grinding with POCl3 or PCl5 Thiosemicarbazide, aromatic acid, POCl3/PCl5 Room temperature grinding, pH adjustment to 8-8.2 >90 (up to 94%) Simple, mild, short time, high yield, low toxicity
One-pot synthesis with T3P Carboxylic acid, hydrazide, P2S5 or Lawesson's reagent, T3P Mild conditions, one-pot 50–90 High purity, low toxicity, broad tolerance
Cyclization via acyl hydrazides Thiosemicarbazide, acyl hydrazides, carbodiimides, chlorophosphates Varied, often room temp to mild heating 23–90 Regioselective, versatile intermediates

Comprehensive Research Findings

  • The grinding method using phosphorus oxychloride or pentachloride is a solid-phase reaction that avoids the use of solvents, reducing waste and simplifying purification. It is particularly suited for substituted aromatic acids with electron-withdrawing groups like trifluoromethyl, which enhance the electrophilicity of the acid and favor cyclization.

  • The pH control step (adjusting to 8–8.2) is critical to precipitate the product efficiently and improve purity before recrystallization.

  • Use of propylphosphonic anhydride (T3P) has been shown to improve yields and purity in one-pot syntheses by effectively coupling the acid and hydrazide components and scavenging water, which otherwise inhibits cyclization.

  • Spectroscopic data (IR, NMR) confirm the successful formation of the thiadiazole ring and substitution pattern, with characteristic absorption bands for N-H, C=N, and C-S bonds consistent across derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted thiadiazoles.

Scientific Research Applications

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Key Structural Features:

  • Thiadiazole ring : A five-membered aromatic ring with two nitrogen atoms and one sulfur atom, contributing to electron-deficient properties.
  • 3,5-Bis(trifluoromethyl)phenyl substituent : The trifluoromethyl (CF₃) groups are strong electron-withdrawing moieties, enhancing metabolic stability and lipophilicity .
  • Amino group: Provides a site for derivatization (e.g., Schiff base formation) to enhance pharmacological activity .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The biological and physicochemical properties of thiadiazoles are highly dependent on substituents. Below is a comparative analysis:

Compound Substituent Antimicrobial Activity (MIC, µg/mL) Solubility (mg/mL) LogP
2-Amino-5-[3,5-bis(CF₃)phenyl]-1,3,4-thiadiazole 3,5-Bis(trifluoromethyl)phenyl 1.25–2.5 (Gram-negative bacteria) 0.15 (aqueous) 3.8
2-Amino-5-(3,5-dimethylphenyl)-1,3,4-thiadiazole 3,5-Dimethylphenyl 5–10 0.45 2.1
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitrophenyl 10–20 0.10 2.9

Key Observations :

  • 3,5-Bis(trifluoromethyl)phenyl substitution confers superior antimicrobial potency (MIC 1.25–2.5 µg/mL) compared to methyl or nitro groups . This is attributed to enhanced electron-withdrawing effects and membrane permeability due to CF₃ groups .
  • Solubility : Despite high lipophilicity (LogP 3.8), the trifluoromethylated derivative exhibits poor aqueous solubility (0.15 mg/mL), limiting bioavailability .

Comparison with Other Heterocyclic Systems

Thiadiazoles are often compared to oxadiazoles and triazoles:

Heterocycle Antimicrobial Activity (MIC, µg/mL) Solubility (mg/mL) Metabolic Stability
1,3,4-Thiadiazole 1.25–2.5 0.15 Moderate
1,3,4-Oxadiazole 5–10 0.50 High
1,2,4-Triazole 10–20 1.20 Low

Key Observations :

  • Thiadiazoles exhibit 2–4× higher antimicrobial activity than oxadiazoles or triazoles due to sulfur’s polarizability and enhanced interactions with bacterial targets .
  • However, oxadiazoles display better solubility and metabolic stability, making them more favorable for drug development .

Pharmacokinetic Limitations

The 3,5-bis(trifluoromethyl)phenyl-substituted thiadiazole faces challenges in solubility and hepatic clearance compared to analogs:

  • Solubility : 0.15 mg/mL vs. 0.45 mg/mL for the dimethylphenyl analog .
  • CYP450 Inhibition : CF₃ groups increase metabolic stability but may induce cytochrome P450 enzyme inhibition, raising toxicity concerns .

Biological Activity

The compound 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The aim is to provide a comprehensive overview based on recent research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C9H6F6N4S\text{C}_9\text{H}_6\text{F}_6\text{N}_4\text{S}

This structure includes a thiadiazole ring substituted with a trifluoromethyl phenyl group, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit substantial antimicrobial properties . For instance, compounds with the thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AS. aureus32.6
Compound BE. coli47.5
Compound CA. niger30.0

The minimum inhibitory concentration (MIC) values indicate that certain derivatives of this compound are more effective than standard antibiotics.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties . Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound DHeLa1.2
Compound EJurkat4.2

The cytotoxic effects are attributed to the ability of these compounds to interfere with cellular processes critical for cancer cell survival.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, the thiadiazole derivatives exhibit anti-inflammatory , anticonvulsant , and analgesic activities . These effects are primarily due to their ability to modulate various biochemical pathways involved in inflammation and neuronal excitability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. Results showed that compounds with specific substitutions at the C-5 position demonstrated enhanced antibacterial activity compared to standard drugs like streptomycin and fluconazole .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxicity of selected thiadiazole derivatives against a panel of cancer cell lines (NCI-60). Compounds exhibited varied IC50 values, indicating potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as substituted benzaldehydes or carboxylic acids. A validated approach involves reacting 3,5-bis(trifluoromethyl)phenyl-substituted precursors with thiocarbohydrazide in the presence of a dehydrating agent (e.g., phosphorus oxychloride). For example, analogous thiadiazoles are synthesized by refluxing thiosemicarbazide with nitro-substituted benzoic acids in POCl₃, followed by purification via column chromatography . Key parameters include reaction time (4–8 hours), solvent (absolute ethanol or acetonitrile), and acid catalysis (glacial acetic acid) to enhance cyclization efficiency .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the amino group (δ 5.2–5.8 ppm) and trifluoromethyl substituents (δ 120–125 ppm for ¹⁹F NMR).
  • X-ray Crystallography : Bond lengths and angles (e.g., S–N bond ≈ 1.65 Å, C–F bond ≈ 1.34 Å) provide definitive evidence of the thiadiazole core and substituent geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₆F₆N₃S) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from assay-specific variables. To address this:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).
  • Dose-Response Curves : Compare IC₅₀ values under identical conditions (e.g., 24-hour exposure in RPMI-1640 media).
  • Mechanistic Studies : Probe specific targets (e.g., enzyme inhibition assays for topoisomerase II) to isolate activity pathways .

Q. How do electronic effects of trifluoromethyl groups influence the compound’s reactivity and binding affinity?

  • Methodological Answer : The electron-withdrawing nature of -CF₃ groups enhances electrophilic substitution reactivity at the thiadiazole ring. Computational modeling (DFT at B3LYP/6-311+G(d,p)) reveals:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.
  • Binding Interactions : -CF₃ groups form hydrophobic pockets in enzyme active sites (e.g., COX-2), validated via molecular docking (AutoDock Vina) and MD simulations .

Q. What is the compound’s potential for dual fluorescence, and how can this property be exploited in bioimaging?

  • Methodological Answer : The amino-thiadiazole core exhibits dual fluorescence due to excited-state intramolecular proton transfer (ESIPT). To characterize:

  • Spectroscopic Analysis : Measure emission spectra in liposomal systems (λₑₓ = 350 nm; λₑₘ = 450 nm and 550 nm).
  • Applications : Functionalize the phenyl ring with sulfonate groups (e.g., 2-hydroxy-5-sulfobenzoyl) to enhance water solubility for live-cell imaging .

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